molecular formula C16H24N2O7 B14656731 3'-O-(4-Methoxyoxan-4-yl)thymidine CAS No. 50621-84-6

3'-O-(4-Methoxyoxan-4-yl)thymidine

Cat. No.: B14656731
CAS No.: 50621-84-6
M. Wt: 356.37 g/mol
InChI Key: BHZYBLNCCHCREE-YNEHKIRRSA-N
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Description

3'-O-(4-Methoxyoxan-4-yl)thymidine is a thymidine derivative modified at the 3'-hydroxyl position with a 4-methoxyoxan-4-yl group.

Properties

CAS No.

50621-84-6

Molecular Formula

C16H24N2O7

Molecular Weight

356.37 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H24N2O7/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)24-13)25-16(22-2)3-5-23-6-4-16/h8,11-13,19H,3-7,9H2,1-2H3,(H,17,20,21)/t11-,12+,13+/m0/s1

InChI Key

BHZYBLNCCHCREE-YNEHKIRRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC3(CCOCC3)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC3(CCOCC3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3’-O-(4-Methoxyoxan-4-yl)thymidine typically involves the modification of thymidine through a series of chemical reactions. One common synthetic route includes the protection of the hydroxyl groups of thymidine, followed by the introduction of the methoxyoxan group at the 3’ position. The reaction conditions often involve the use of protecting groups, such as dimethoxytrityl (DMT), and reagents like methoxyoxan-4-yl chloride. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Chemical Reactions Analysis

3’-O-(4-Methoxyoxan-4-yl)thymidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxyoxan group to other functional groups.

    Substitution: The methoxyoxan group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3’-O-(4-Methoxyoxan-4-yl)thymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-O-(4-Methoxyoxan-4-yl)thymidine involves its incorporation into DNA, where it can interfere with normal nucleic acid metabolism. The methoxyoxan group can cause steric hindrance, affecting the binding of enzymes involved in DNA replication and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Key Features of Thymidine Derivatives

Compound Modification Position Protective Group Key Applications Notable Properties
3'-O-(4-Methoxyoxan-4-yl)thymidine 3'-OH 4-Methoxyoxan-4-yl Hypothesized antiviral/anticancer Enhanced solubility, metabolic stability (inferred)
5'-O-DMT-Thymidine 5'-OH Dimethoxytrityl Oligonucleotide synthesis Nuclease resistance, ease of purification
5'-O-TBDMS-Thymidine 5'-OH tert-Butyldimethylsilyl Pharmaceutical intermediates Steric protection, selective reactivity
O2-[Pyridyl-oxobutyl]-Thymidine O2 Pyridyl-oxobutyl DNA adduct research Adduct formation, genotoxicity
3′-O-Acyl-Thymidine 3'-OH Acyl (e.g., acetyl) Antimicrobial drug discovery High protein binding affinity

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